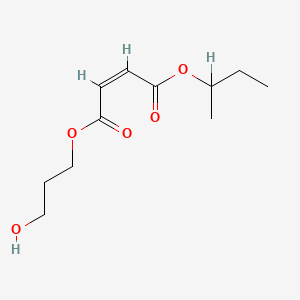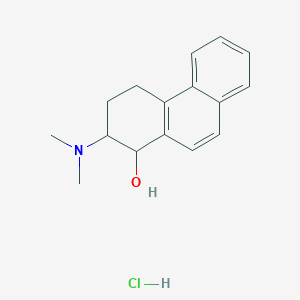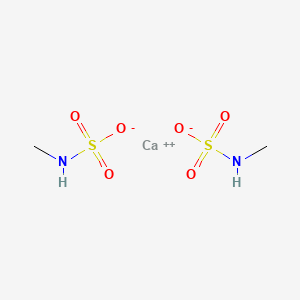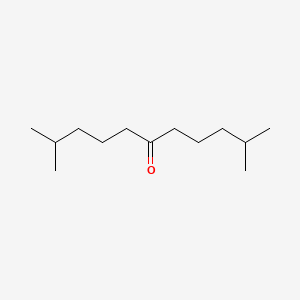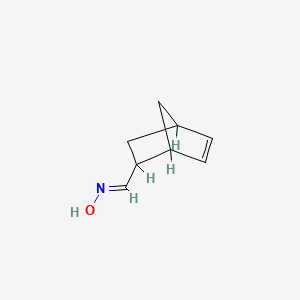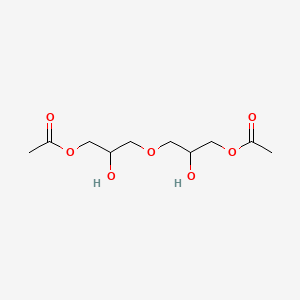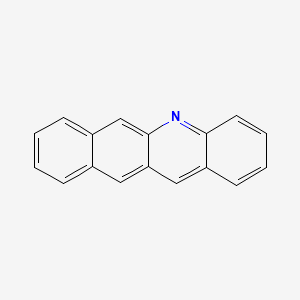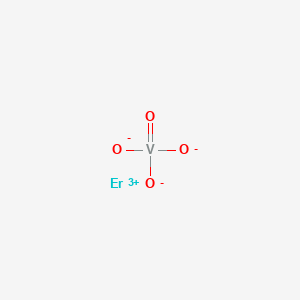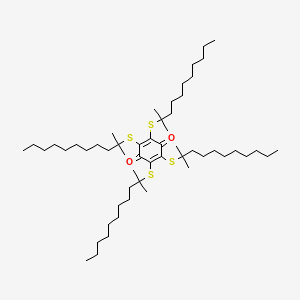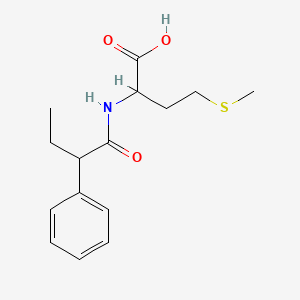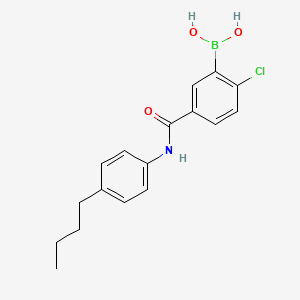
5-(4-n-Butylphenylcarbamoyl)-2-chlorobenzeneboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-n-Butylphenylcarbamoyl)-2-chlorobenzeneboronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. Boronic acids are known for their versatility in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-n-Butylphenylcarbamoyl)-2-chlorobenzeneboronic acid typically involves the reaction of 2-chlorobenzeneboronic acid with 4-n-butylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the formation of the carbamoyl linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-n-Butylphenylcarbamoyl)-2-chlorobenzeneboronic acid can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding boronic acid derivatives.
Reduction: Formation of boronate esters.
Substitution: Participation in Suzuki–Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and bases like potassium carbonate in the presence of aryl halides.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Boronate esters.
Substitution: Biaryl compounds.
Applications De Recherche Scientifique
5-(4-n-Butylphenylcarbamoyl)-2-chlorobenzeneboronic acid has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through Suzuki–Miyaura coupling reactions.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 5-(4-n-Butylphenylcarbamoyl)-2-chlorobenzeneboronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki–Miyaura coupling, the boronic acid moiety undergoes transmetalation with palladium, facilitating the formation of carbon-carbon bonds . This compound’s unique structure allows it to interact with specific enzymes and receptors, making it a valuable tool in medicinal chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group.
Pinacol boronic esters: More stable boronic acid derivatives used in organic synthesis.
Uniqueness
5-(4-n-Butylphenylcarbamoyl)-2-chlorobenzeneboronic acid stands out due to its specific functional groups, which provide unique reactivity and selectivity in chemical reactions. Its ability to participate in Suzuki–Miyaura coupling with high efficiency makes it a valuable compound in synthetic chemistry .
Propriétés
Formule moléculaire |
C17H19BClNO3 |
|---|---|
Poids moléculaire |
331.6 g/mol |
Nom IUPAC |
[5-[(4-butylphenyl)carbamoyl]-2-chlorophenyl]boronic acid |
InChI |
InChI=1S/C17H19BClNO3/c1-2-3-4-12-5-8-14(9-6-12)20-17(21)13-7-10-16(19)15(11-13)18(22)23/h5-11,22-23H,2-4H2,1H3,(H,20,21) |
Clé InChI |
RHJMNXAZTFAMMY-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)CCCC)Cl)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


